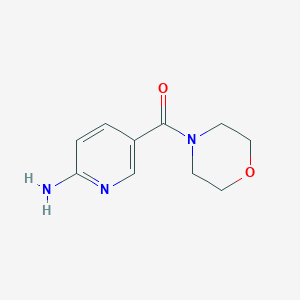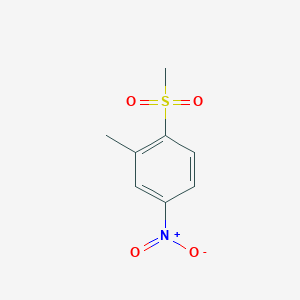
2-(Methylsulfonyl)-5-nitrotoluene
Descripción general
Descripción
2-(Methylsulfonyl)-5-nitrotoluene, also known as Methylsulfonyl Nitrotoluene (MSNT), is a chemical compound that has been extensively studied for its chemical and biological properties. It is a yellow crystalline powder that is soluble in organic solvents like methanol, ethanol, and acetone. MSNT has been used in various scientific research applications, including as a precursor in the synthesis of other compounds and as a probe for studying enzyme activity.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid: Research has demonstrated methods to synthesize 2-Nitro-4-methylsulfonyl benzoic acid from 2-nitro-4-methylsulfonyl toluene, utilizing air-nitric acid combined oxidation to achieve high yield and purity (Ci Long-wang, 2013). Another study confirmed the synthesis of 2-nitro-4-methylsulfonyl benzoic acid through nitration and oxygenation, highlighting the simplicity and economic benefits of the method (Peng Jia-bin, 2010).
- Catalyzed Oxidation Reactions: A novel method for producing 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) from the oxidation of 2-nitro-4-methylsulfonyltoluene (NMST) by oxygen, catalyzed with a homogeneous catalyst system, has been developed, showcasing optimal conditions for high yield and purity (Xiang‐li Long et al., 2016).
Environmental and Safety Considerations
- Thermal Decomposition and Safety: Research focusing on the thermal decomposition of 2-nitrotoluene highlighted the importance of understanding its explosive nature and provided insights into safer handling and storage conditions (Wen Zhu et al., 2017).
- Biodegradation by Microorganisms: The degradation of 2-nitrotoluene by immobilized cells of Micrococcus sp. strain SMN-1 has been studied, revealing enhanced degradation rates and offering potential methods for environmental detoxification of nitrotoluene pollutants (S. Mulla et al., 2013).
Novel Catalysis Methods
- Iron(II) and Copper(II) Phthalocyanine-Catalyzed Synthesis: A groundbreaking method was introduced for the synthesis of 2-nitro-4-methylsulfonylbenzoic acid using iron(II) and copper(II) phthalocyanine as catalysts under mild conditions. This research opens up new avenues for the efficient and environmentally friendly production of NMSBA (Cheng Huang et al., 2017).
Propiedades
IUPAC Name |
2-methyl-1-methylsulfonyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHQJBGKYCHBND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-5-nitrotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



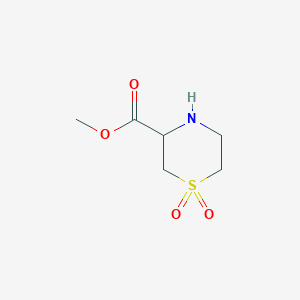

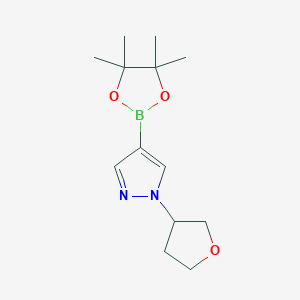


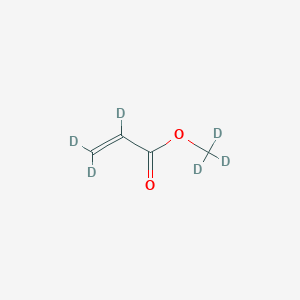
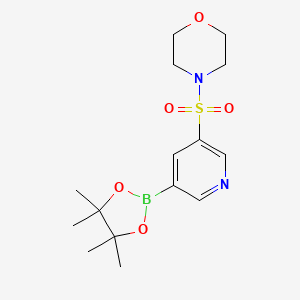
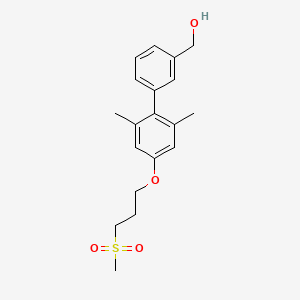
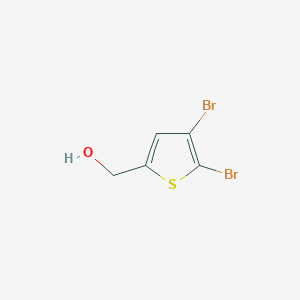
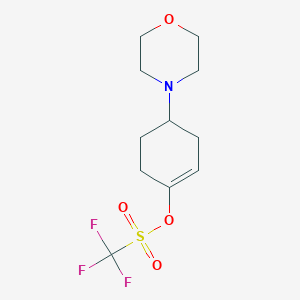
![2-chloro-6-isopropyl-1H-benzo[d]imidazole](/img/structure/B1428713.png)

![4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol](/img/structure/B1428718.png)
